molecular formula C24H22N4O4S B3473672 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide

Cat. No.: B3473672
M. Wt: 462.5 g/mol
InChI Key: KBRJFWKAPISLBL-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide-acetamide class, characterized by a central sulfonamide linkage bridging a 4,6-dimethylpyrimidinyl group and a phenyl ring. The acetamide moiety is substituted with a 2-naphthyloxy group, conferring unique steric and electronic properties.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-16-13-17(2)26-24(25-16)28-33(30,31)22-11-8-20(9-12-22)27-23(29)15-32-21-10-7-18-5-3-4-6-19(18)14-21/h3-14H,15H2,1-2H3,(H,27,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRJFWKAPISLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide, also known by its CAS number 433309-10-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C21H22N4O5S
  • Molecular Weight : 442.49 g/mol
  • CAS Number : 433309-10-5

The compound exhibits biological activity primarily through its interaction with specific biological targets. It is hypothesized to inhibit certain enzymes or pathways related to disease processes. The sulfonamide group is particularly notable for its role in antimicrobial activity, while the pyrimidine moiety may contribute to its interaction with nucleic acids or proteins.

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties against various pathogens.
  • Antileishmanial Activity : In vitro and in vivo studies have shown promising results against Leishmania amazonensis, with compounds demonstrating significant inhibition of parasite growth and low toxicity to host cells. For instance, an adamantyl-based phenyl sulfonyl acetamide was noted to have an IC50 of 4 μM against L. amazonensis and a selectivity index (SI) exceeding 125 .
  • Antioxidant Properties : Research indicates that related compounds possess antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

Study on Antileishmanial Activity

A comprehensive study evaluated the efficacy of a sulfonamide derivative against Leishmania species. The compound was tested in both in vitro and in vivo models:

  • In Vitro Results : The compound inhibited the growth of intracellular amastigotes with an IC50 of 4 μM.
  • In Vivo Results : In a mouse model of cutaneous leishmaniasis, the compound showed a mild increase in lesion size when administered alone but exhibited a reduction in lesions when combined with miltefosine .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar sulfonamide derivatives:

  • Pathogens Tested : Various bacterial strains were assessed for susceptibility.
  • Results : Compounds demonstrated significant inhibition zones, indicating effective antimicrobial activity.

Data Tables

Biological Activity IC50 (μM) Selectivity Index (SI)
Leishmania amazonensis4>125
Bacterial strainsVariesN/A

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and their implications:

Compound Name Substituent (R) Key Structural Feature Biological/Physicochemical Impact Reference ID
N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide (Target) 2-Naphthyloxy Bulky aromatic group Increased lipophilicity; potential for π-π stacking interactions
N-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide 2-Methylphenoxy Smaller alkyl-aromatic group Reduced steric hindrance; improved solubility
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Sulfanyl (S-linkage) Thioether bond instead of sulfonamide Altered electronic profile; potential for redox activity
ZCL 278 (2-(4-Bromo-2-chlorophenoxy)-N-[[[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]amino]thioxomethyl]acetamide) Bromo-chlorophenoxy + carbamothioyl Halogenated aryl + thiourea-like group Enhanced electrophilicity; likely pesticidal/herbicidal activity

Physicochemical Properties

Elemental Analysis and Molecular Parameters

  • N4-Acetylsulfamethazine (analogue):
    • Calculated: C (46.87%), H (4.72%), N (10.93%)
    • Found: C (47.08%), H (4.84%), N (10.78%) .
  • N4-Valeroylsulfamerazine (analogue): Connolly parameters: Accessible area = 566 Ų, Molecular area = 322 Ų, Excluded volume = 308 ų .

The target compound’s naphthyloxy group likely increases molecular weight and excluded volume compared to methylphenoxy or pyridinyl derivatives, impacting bioavailability and binding kinetics.

Crystallographic and Conformational Insights

  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide :
    • Dihedral angle between aromatic rings: 91.9° (nearly perpendicular).
    • C–S bond lengths: 1.759 Å (Csp²–S) vs. 1.795 Å (Csp³–S), indicating p-π conjugation .
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide :
    • Refinement R factor = 0.048, wR factor = 0.144, highlighting precise crystallographic resolution .

The perpendicular arrangement of aromatic rings in sulfanyl derivatives may reduce intermolecular stacking compared to planar sulfonamides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide

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